N-Nitrosodiethanolamine-d8

Isotope dilution mass spectrometry MRM transition specificity Isotopic purity

Select NDELA-d8 (CAS 1173019-53-8, M+8) as your isotopic internal standard to eliminate matrix effects in LC-MS/MS per GB/T 35956-2018 and ISO 15819. Inferior surrogates (unlabeled NDELA or NDELA-d4) fail regulatory LOQ (50 µg/kg) and recovery (89.1–98.2%) criteria. This ≥98% pure, ≥98 atom % D standard ensures FDA/EMA nitrosamine impurity compliance across cosmetics, pharmaceuticals, and environmental analyses.

Molecular Formula C4H10N2O3
Molecular Weight 142.18 g/mol
CAS No. 1173019-53-8
Cat. No. B563865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosodiethanolamine-d8
CAS1173019-53-8
Synonyms2,2’-(Nitrosoimino)bisethanol-d8;  Diethanolnitrosamine-d8;  N,N-Diethanolnitrosamine-d8;  N-Nitrosodiethanolamine-d8;  NDELA-d8; 
Molecular FormulaC4H10N2O3
Molecular Weight142.18 g/mol
Structural Identifiers
InChIInChI=1S/C4H10N2O3/c7-3-1-6(5-9)2-4-8/h7-8H,1-4H2/i1D2,2D2,3D2,4D2
InChIKeyYFCDLVPYFMHRQZ-SVYQBANQSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Nitrosodiethanolamine-d8 (CAS 1173019-53-8): Isotopically Labeled Analytical Reference Standard for NDELA Quantitation


N-Nitrosodiethanolamine-d8 (NDELA-d8) is a stable isotope-labeled analog of the carcinogenic nitrosamine N-nitrosodiethanolamine (NDELA), in which eight hydrogen atoms are replaced by deuterium . It is employed exclusively as an internal standard for the accurate quantitation of NDELA via isotope dilution mass spectrometry (IDMS) in complex matrices such as cosmetics, pharmaceuticals, and environmental samples [1]. As a chemically identical but mass-differentiated surrogate, NDELA-d8 co-elutes with the native analyte and corrects for matrix-induced ion suppression/enhancement, extraction losses, and instrument variability [2].

Procurement Rationale for N-Nitrosodiethanolamine-d8: Why Unlabeled NDELA or Other Surrogates Are Inadequate for Regulatory-Grade Quantitation


Generic substitution of NDELA-d8 with unlabeled NDELA, structurally dissimilar internal standards (e.g., N-Nitroso-(2-hydroxypropyl)amine), or lower-purity deuterated analogs (e.g., NDELA-d4) fails to meet the analytical performance requirements for validated methods . Unlabeled NDELA cannot be distinguished from native analyte in the mass spectrometer, rendering isotope dilution impossible . Non-isotopic surrogates exhibit differential extraction recovery and ionization efficiency in complex cosmetic or pharmaceutical matrices, introducing uncorrected systematic bias [1]. NDELA-d8 with suboptimal isotopic enrichment (<98 atom % D) or inadequate chemical purity introduces cross-contamination signals at the native analyte m/z channel, elevating limits of quantitation (LOQ) and compromising method accuracy at trace regulatory thresholds .

Quantitative Differentiation of N-Nitrosodiethanolamine-d8 (CAS 1173019-53-8): Comparator-Based Performance Evidence for Analytical Selection


Isotopic Enrichment and Mass Shift: Differentiating NDELA-d8 from NDELA-d4 or Incomplete Deuterated Analogs

NDELA-d8 with ≥98 atom % deuterium incorporation provides a nominal mass shift of +8 Da (M+8) relative to unlabeled NDELA, ensuring baseline resolution of the internal standard signal from the native analyte cluster . This is superior to NDELA-d4 (M+4), which may exhibit isotopic overlap with the M+2 or M+4 natural abundance isotopologues of native NDELA, particularly at low analyte concentrations, leading to cross-signal contribution and inflated LOQ .

Isotope dilution mass spectrometry MRM transition specificity Isotopic purity

Method Validation Performance: Recovery and Precision Metrics Using NDELA-d8 as Internal Standard in Cosmetic Matrices

In a validated isotope dilution-LC-MS/MS method for NDELA in cosmetics, use of NDELA-d8 as internal standard yielded mean recoveries of 89.1%–98.2% across spiked levels of 50–250 µg/kg, with intra-day precision <9% RSD and inter-day precision <11% RSD [1]. In a separate UPLC-MS/MS method using d8-NDELA, intra- and inter-day precisions were estimated to be below 11.1% RSD with accuracies within 90.8–115.8% [2]. Without isotopic internal standardization, recovery and precision metrics would be substantially degraded due to uncompensated matrix effects.

Isotope dilution Method validation Cosmetic analysis

Sensitivity Advantage Over Non-Isotopic GC-TEA Methods: Comparative Detection Limits with NDELA-d8 in LC-MS/MS

An isotope-dilution LC-MS/MS method employing NDELA-d8 as internal standard demonstrated approximately 10-fold greater sensitivity compared to a GC-TEA (thermal energy analysis) method cited in the BfR Recommendation XXI [1]. While GC-TEA methods often rely on structurally dissimilar internal standards or external calibration, the use of NDELA-d8 enables robust matrix-matched calibration via IDMS, achieving LOQs as low as 10–20 µg/kg (method-dependent) [2][3].

Sensitivity comparison LC-MS/MS GC-TEA

Standardized Regulatory Method Compliance: NDELA-d8 in GB/T and ISO Cosmetic Nitrosamine Testing Protocols

NDELA-d8 is explicitly designated as the isotopic internal standard in the Chinese national standard GB/T 35956-2018 for determination of NDELA in cosmetics by HPLC-MS/MS, enabling accurate quantification over the linear range of 1 ng/mL to 80 ng/mL via standard curve method [1]. Similarly, ISO 15819:2014 describes a method for detection and quantification of NDELA in cosmetics using HPLC-MS-MS, for which deuterated NDELA serves as the required internal standard [2]. Substitution with a non-isotopic internal standard or an unlabeled analog would render the method non-compliant with these regulatory frameworks.

Regulatory compliance Standardized methods Cosmetics testing

Optimal Deployment Scenarios for N-Nitrosodiethanolamine-d8: High-Impact Analytical Workflows Requiring Definitive Quantitation


Regulatory-Compliant NDELA Quantitation in Cosmetic and Personal Care Products

NDELA-d8 is the mandated internal standard for determining NDELA contamination in cosmetics according to GB/T 35956-2018 and ISO 15819:2014 [1][2]. Its use enables laboratories to achieve the method LOQ of 50 µg/kg with validated recovery (89.1–98.2%) and precision (<9–11% RSD) across diverse cosmetic matrices including shampoos, lotions, and makeup [3]. This supports compliance with EU Cosmetic Regulation (EC) No 1223/2009 and other global nitrosamine impurity limits.

Trace-Level Nitrosamine Impurity Profiling in Pharmaceutical Drug Substances and Products

In pharmaceutical quality control, NDELA-d8 serves as an isotopic internal standard for LC-MS/MS methods quantifying NDELA as a potential nitrosamine impurity in drug products, APIs, and excipients [1]. The M+8 mass shift and ≥98 atom % D enrichment ensure accurate quantification without interference from the native analyte, critical for meeting the FDA guidance for nitrosamine impurity control (recommending LOQs ≤10% of acceptable intake limits) [2].

Occupational and Environmental Exposure Assessment in Metalworking Fluids and Tobacco Products

NDELA-d8 is utilized as an internal standard in methods for quantifying NDELA in urine from workers exposed to contaminated metalworking fluids and in tobacco products and smoke [1]. The isotope dilution approach corrects for matrix effects in complex biological and environmental samples, enabling accurate measurement at sub-µg/L levels [2].

Method Development and Validation for High-Throughput Nitrosamine Screening

NDELA-d8 is employed in the development and validation of high-throughput, multi-analyte LC-MS/MS methods for simultaneous quantitation of multiple nitrosamine impurities [1]. Its stable isotope-labeled nature permits its inclusion in mixed internal standard cocktails (e.g., with N-Nitrosodiethylamine-d4), facilitating efficient, matrix-corrected quantitation of NDELA alongside other nitrosamines of regulatory concern [2].

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